molecular formula C6H12O6 B1267881 beta-D-Mannose CAS No. 7322-31-8

beta-D-Mannose

Cat. No.: B1267881
CAS No.: 7322-31-8
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-RWOPYEJCSA-N
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Description

Beta-D-Mannose (BDM) is a monosaccharide sugar, a type of carbohydrate found naturally in many foods, such as fruits, vegetables, and grains. It is also found in some bacteria, fungi, and plants. BDM is a structural component of cell walls, and is a precursor to important molecules, such as glycoproteins, glycolipids, and glycosaminoglycans. BDM is also utilized in many laboratory experiments, such as chromatographic and electrophoretic techniques.

Scientific Research Applications

Properties and Production

Beta-D-mannose is obtained from both plants and microorganisms. Its chemical synthesis and biotransformation from D-fructose or D-glucose have been intensively studied. It is an important component of polysaccharides and glycoproteins, widely used in the food, pharmaceutical, and poultry industries. This compound acts as a dietary supplement, a starting material for drug synthesis, and is used in animal feed to block colonization (Hu et al., 2016).

Health and Medical Applications

This compound has shown effectiveness as a natural treatment for urinary infections caused by E. coli. Studies have used laboratory rats to demonstrate its efficacy in treating urinary tract infections (UTIs) and explored its interaction with bacterial and viral proteins (Sekkal-Taleb, 2018). Additionally, this compound has been identified to induce regulatory T cells and suppress immunopathology in autoimmune diseases and airway inflammation, offering potential clinical applications for immunopathological conditions (Zhang et al., 2017).

Biotechnological Production

Research has focused on the biological production of D-mannose due to its various physiological benefits, such as aiding the immune system and treating diabetes, intestinal diseases, and urinary tract infections. This compound is also a starting material for synthesizing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol (Wu et al., 2019).

Enzymatic Production

Studies have examined the use of sugar isomerases, such as D-lyxose isomerase, for this compound production, offering an alternative to plant extraction and chemical synthesis methods. This research presents promising candidates for producing this compound directly from D-fructose (Wu et al., 2020).

Structural and Biochemical Studies

This compound has been involved in the study of cellular structures, such as the cell-wall mannan of Candida albicans. These studies contribute to understanding the role of this compound in the immune response and its potential as a target in candidiasis treatment (Shibata et al., 2007).

Metabolic Studies

Research has also delved into the metabolism of mannose, examining its systemic effects and implications in various health conditions, including its potential to cause diabetic complications (Sharma et al., 2014).

Mechanism of Action

Target of Action

Beta-D-Mannopyranose, also known as Beta-D-Mannose, is a type of sugar molecule that plays a significant role in various biological processes. It is recognized as a metabolite, an intermediate or product resulting from metabolism . It is also identified as an epitope, a specific site on an antigen to which an antibody binds .

Mode of Action

Beta-D-Mannopyranose interacts with its targets through a process known as glycosylation. In the case of C-mannosylation, a rare form of glycosylation, a single Beta-D-Mannopyranose forms a carbon–carbon bond with the pyrrole ring of a tryptophan residue . This interaction leads to various changes in the structure and function of the target proteins.

Biochemical Pathways

Beta-D-Mannopyranose is involved in several biochemical pathways. It is a major constituent of hemicellulose in the cell wall of higher plants, specifically in a group of polysaccharides known as mannans . These mannans comprise linear or branched polymers derived from sugars such as D-mannose, D-galactose, and D-glucose . Beta-D-Mannopyranose is also a key player in N-linked glycosylation, a post-translational modification of proteins .

Pharmacokinetics

It is known that the molecule has a molecular weight of 180156 Da , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The action of Beta-D-Mannopyranose results in various molecular and cellular effects. For instance, the glycosylation process involving Beta-D-Mannopyranose can affect the stability, secretion, or function of proteins . Moreover, the presence of Beta-D-Mannopyranose in the cell wall of plants contributes to the structural integrity of the cell wall .

Future Directions

Research suggests that supplemented D-mannose could be a promising alternative or complementary remedy especially as a prophylaxis for recurrent UTIs . Furthermore, the existing literature permits to conclude that the anti-adhesive effect of D-mannose cannot be considered as a pharmacological effect and, therefore, D-mannose-based products should be classified as medical devices composed of substances .

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-RWOPYEJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015877
Record name beta-​D-​Mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7322-31-8, 120442-57-1
Record name β-D-Mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7322-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120442-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Mannopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-​D-​Mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-MANNOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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